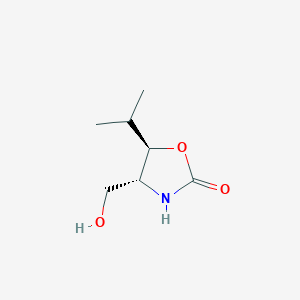

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with an isocyanate under mild conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the reproducibility and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Oxazolidinones are primarily known for their role as intermediates in the synthesis of various pharmaceuticals. The specific compound has been studied for its potential as:

- Antibiotic Agents : Research indicates that oxazolidinones can act against Gram-positive bacteria, making this compound a candidate for developing new antibacterial agents.

- Anti-cancer Compounds : Preliminary studies suggest that derivatives of oxazolidinones exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

Synthesis of Bioactive Molecules

The hydroxymethyl and isopropyl groups in this compound enhance its reactivity, allowing it to serve as a versatile intermediate in organic synthesis:

- Chiral Building Blocks : The (4R-trans) configuration provides chirality that can be exploited in asymmetric synthesis, crucial for creating enantiomerically pure compounds.

- Functionalization Reactions : The presence of hydroxymethyl groups allows for further functionalization, enabling the creation of diverse chemical entities.

Material Science

In material science, 2-Oxazolidinone derivatives have been explored for their potential in:

- Polymer Chemistry : Their ability to participate in polymerization reactions can lead to the development of new polymeric materials with tailored properties.

- Coatings and Adhesives : The chemical stability and reactivity make these compounds suitable for use in coatings and adhesives formulations.

Case Study 1: Antibiotic Development

A study published in Journal of Medicinal Chemistry explored the modification of oxazolidinone structures to enhance antibacterial activity. The research demonstrated that introducing various substituents at the 4 and 5 positions significantly improved potency against resistant bacterial strains.

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, derivatives of oxazolidinones were tested against several cancer cell lines. The findings indicated that certain modifications led to increased apoptosis in tumor cells, highlighting the therapeutic potential of these compounds.

Case Study 3: Polymer Applications

Research conducted by Polymer Science showed that incorporating oxazolidinone units into polymer backbones resulted in materials with improved thermal stability and mechanical properties. This study emphasizes the versatility of 2-Oxazolidinone derivatives in advanced material applications.

Mécanisme D'action

The mechanism of action of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxazolidinone: The parent compound without the hydroxymethyl and isopropyl groups.

4-Hydroxymethyl-2-oxazolidinone: Lacks the isopropyl group.

5-Isopropyl-2-oxazolidinone: Lacks the hydroxymethyl group.

Uniqueness

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is unique due to the presence of both the hydroxymethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly useful as a chiral auxiliary and in various synthetic applications.

Activité Biologique

2-Oxazolidinone, 4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chiral derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antibacterial applications. This compound is characterized by the presence of both hydroxymethyl and isopropyl groups, which contribute to its unique steric and electronic properties. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃NO₃

- CAS Number : 127870-57-9

- Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, which is typical of oxazolidinones.

Synthesis Methods

The synthesis of 2-Oxazolidinone, 4-(hydroxymethyl)-5-(1-methylethyl)- involves several key steps:

- Cyclization of Amino Alcohols : The reaction typically involves an amino alcohol and a carbonyl compound.

- Use of Isocyanates : A common method includes reacting an amino alcohol with an isocyanate under mild conditions to form the oxazolidinone ring.

- Solvents and Bases : The synthesis often utilizes solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

The biological activity of this compound can be attributed to its mechanism as a chiral auxiliary in asymmetric synthesis. It forms diastereomeric complexes with substrates, leading to the production of enantiomerically pure compounds. Additionally, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA, which is crucial for their antibacterial properties.

Antibacterial Properties

2-Oxazolidinone derivatives have shown significant antibacterial activity against various Gram-positive bacteria. For instance:

- MIC Values : Studies demonstrate that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like Linezolid.

- Activity Against Resistant Strains : These compounds are being explored for their effectiveness against resistant bacterial strains, highlighting their potential in overcoming antibiotic resistance.

Other Biological Activities

Beyond antibacterial effects, oxazolidinones have been investigated for various other biological activities:

- Anticoagulant Activity : Some derivatives have shown promise as anticoagulants.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties.

- Antitumor Activity : Certain oxazolidinones have been evaluated for their ability to inhibit tumor growth.

Case Study 1: Synthesis and Evaluation of Cephalosporin-Oxazolidinone Conjugates

A study synthesized cephalosporin-oxazolidinone conjugates to evaluate their antibacterial activity against both Gram-positive and Gram-negative bacteria. The conjugates demonstrated effective controlled release in the presence of β-lactamase enzymes, indicating potential for treating resistant infections .

Case Study 2: Structure-Uptake Relationship Studies

Research focused on the structure-activity relationships (SAR) of oxazolidinones revealed insights into how modifications affect their uptake in Gram-negative bacteria. This study identified several analogues with enhanced activity against resistant strains, emphasizing the importance of structural diversity in developing new therapeutics .

Data Table: Biological Activities and MIC Values

| Compound Name | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| Linezolid | Staphylococcus aureus | 3.0 | Standard reference |

| Compound A | Bacillus subtilis | 2.8 | High potency |

| Compound B | Staphylococcus aureus | 4.8 | Comparable to Linezolid |

| Compound C | E. coli | 9.5 | Moderate activity |

Propriétés

IUPAC Name |

(4R,5R)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWAVIAAMJCPAG-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(NC(=O)O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1[C@H](NC(=O)O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.